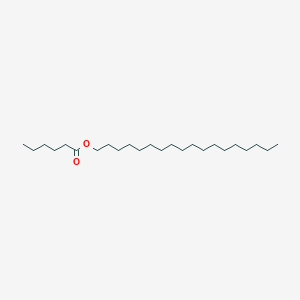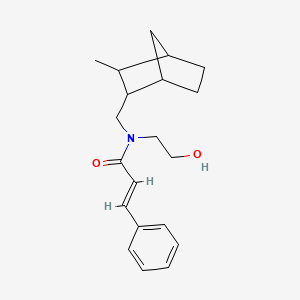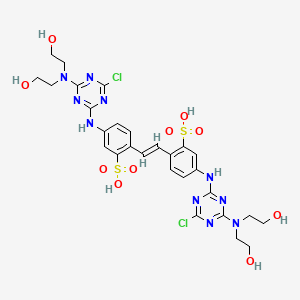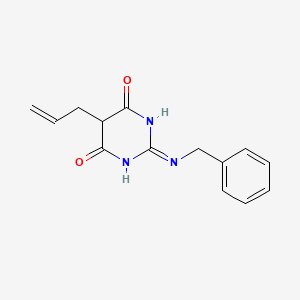
4,6(1H,5H)-Pyrimidinedione, 5-allyl-2-(benzylamino)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,6(1H,5H)-Pyrimidinedione, 5-allyl-2-(benzylamino)- is a heterocyclic organic compound that belongs to the pyrimidinedione family This compound is characterized by the presence of a pyrimidine ring with two keto groups at positions 4 and 6, an allyl group at position 5, and a benzylamino group at position 2
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,6(1H,5H)-Pyrimidinedione, 5-allyl-2-(benzylamino)- typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of benzylamine with an allyl-substituted pyrimidinedione precursor in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions for several hours to ensure complete conversion.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of automated systems allows for precise control over reaction parameters, such as temperature, pressure, and reactant concentrations, ensuring consistent product quality.
Chemical Reactions Analysis
Types of Reactions: 4,6(1H,5H)-Pyrimidinedione, 5-allyl-2-(benzylamino)- undergoes various chemical reactions, including:
Oxidation: The allyl group can be oxidized to form an epoxide or an aldehyde, depending on the oxidizing agent used.
Reduction: The keto groups can be reduced to hydroxyl groups using reducing agents like sodium borohydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or m-chloroperbenzoic acid (m-CPBA) are commonly used oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed:
Oxidation: Formation of epoxides or aldehydes.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of various substituted pyrimidinedione derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism by which 4,6(1H,5H)-Pyrimidinedione, 5-allyl-2-(benzylamino)- exerts its effects is often related to its ability to interact with specific molecular targets. For example, it may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding domains. The exact pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
4,6(1H,5H)-Pyrimidinedione, 2-(benzylamino)-: Lacks the allyl group at position 5, which may affect its reactivity and applications.
4,6(1H,5H)-Pyrimidinedione, 5-allyl-2-(methylamino)-: Contains a methylamino group instead of a benzylamino group, which can influence its chemical behavior and biological activity.
Uniqueness: 4,6(1H,5H)-Pyrimidinedione, 5-allyl-2-(benzylamino)- is unique due to the presence of both the allyl and benzylamino groups, which confer distinct chemical and biological properties
Properties
CAS No. |
40262-36-0 |
|---|---|
Molecular Formula |
C14H15N3O2 |
Molecular Weight |
257.29 g/mol |
IUPAC Name |
2-benzylimino-5-prop-2-enyl-1,3-diazinane-4,6-dione |
InChI |
InChI=1S/C14H15N3O2/c1-2-6-11-12(18)16-14(17-13(11)19)15-9-10-7-4-3-5-8-10/h2-5,7-8,11H,1,6,9H2,(H2,15,16,17,18,19) |
InChI Key |
QQKQHLFZGJBZSW-UHFFFAOYSA-N |
Canonical SMILES |
C=CCC1C(=O)NC(=NCC2=CC=CC=C2)NC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Azocino[1,2-A]benzimidazole](/img/structure/B14664837.png)
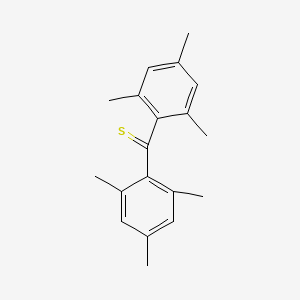
![[8-(hydroxymethyl)-2,2-dimethyl-4H-[1,3]dioxino[4,5-c]pyridin-5-yl]methanol](/img/structure/B14664849.png)
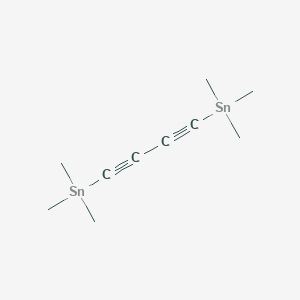
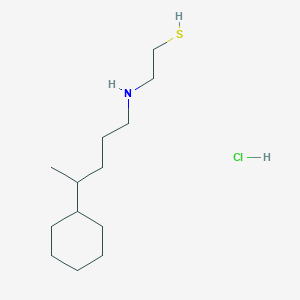
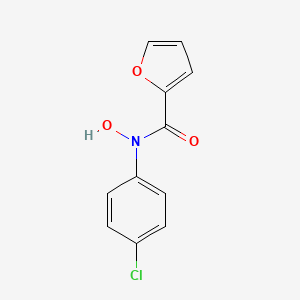
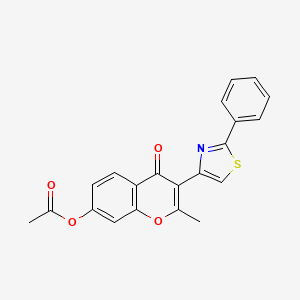
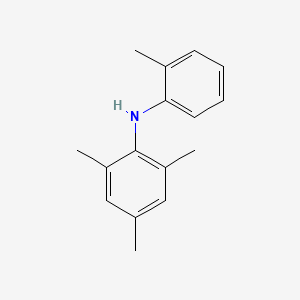
![4H-Imidazol-4-one, 1,5-dihydro-5-[(4-nitrophenyl)methylene]-2-phenyl-](/img/structure/B14664876.png)
